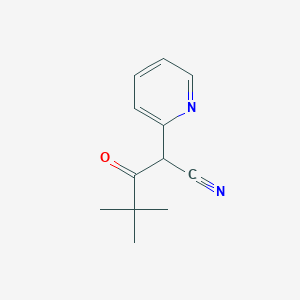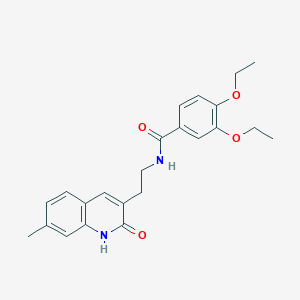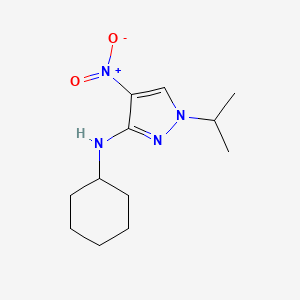
N-(2-(2-(4-chlorophényl)-4-méthylthiazol-5-yl)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamide drugs. It is commonly known as CMET, and it has been used in scientific research for various purposes. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects that make it useful in laboratory experiments.
Mécanisme D'action
Target of Action
Similar compounds with a sulfonamide group have been known to interact with various enzymes and receptors, influencing a wide range of biological activities .
Mode of Action
It’s worth noting that sulfonamide derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit a broad spectrum of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it has antimicrobial properties, which makes it useful in the study of bacterial infections. Additionally, the compound has been found to inhibit the growth of cancer cells, which makes it useful in cancer research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide in scientific research. One direction is to further investigate its mechanism of action, which would help to better understand its biochemical and physiological effects. Additionally, the compound could be further studied for its potential use in cancer therapy. Furthermore, the compound could be modified to improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has been used in various scientific research applications. It has several biochemical and physiological effects that make it useful in laboratory experiments. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, it has been found to have antimicrobial properties, inhibit the growth of cancer cells, and modulate the activity of certain neurotransmitters in the brain. There are several future directions for the use of the compound in scientific research, including further investigation of its mechanism of action, its potential use in cancer therapy, and modifications to improve its efficacy and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has been achieved using different methods. One of the most common methods involves the reaction of 4-chlorobenzene sulfonamide with 2-(2-aminoethyl)thiazole in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired compound, which is then purified using chromatography techniques.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé de nouveaux dérivés de ce composé et évalué leur potentiel anticancéreux. Plus précisément, les composés contenant à la fois des groupements benzènesulfonamide et imidazole (tels que 11–13) ont démontré des effets cytotoxiques élevés contre les cellules cancéreuses HeLa, avec une plage de CI50 de 6 à 7 μM. Il est important de noter que ces composés ont présenté une cytotoxicité significativement inférieure contre les cellules non tumorales (cellules HaCaT) .
- Mécaniquement, les composés actifs ont induit l'apoptose dans les cellules HeLa en augmentant la population apoptotique précoce, en affectant le cycle cellulaire et en activant les caspases .
- De plus, leur stabilité métabolique a été évaluée, suggérant une oxydation potentielle en acides sulfénique et sulfinéque comme métabolites .
- Notamment, les composés 3a, 3b, 3h et 6 ont présenté un excellent potentiel inhibiteur contre l'α-glucosidase, avec des valeurs de CI50 allant de 19,39 à 25,57 μM .
Activité anticancéreuse
Propriétés antidiabétiques
Activité fongicide
En résumé, le N-(2-(2-(4-chlorophényl)-4-méthylthiazol-5-yl)éthyl)benzènesulfonamide est prometteur dans divers domaines scientifiques, de la recherche sur le cancer au développement de médicaments antidiabétiques. Ses propriétés multiformes en font un sujet fascinant pour des recherches plus approfondies. 🌟
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMFHVJQHNAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(furan-2-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2465303.png)

![2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2465306.png)




![methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2465312.png)
![(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2465313.png)

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)
